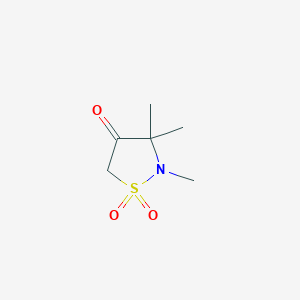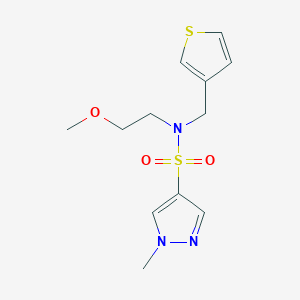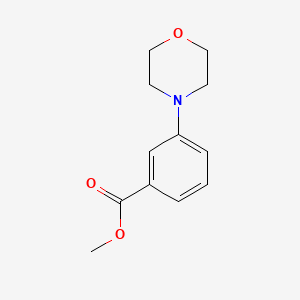
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a chemical compound with the CAS Number: 58742-87-3 . It has a molecular weight of 177.22 . The IUPAC name for this compound is 2,3,3-trimethylisothiazolidin-4-one 1,1-dioxide .
Molecular Structure Analysis
The Inchi Code for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is 1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a powder that is stored at room temperature . It has a melting point of 79-80 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Potential
2,3,3-Trimethyl-1λ^6,2-thiazolidine-1,1,4-trione, as part of the broader family of thiazolidine derivatives, plays a crucial role in bridging organic synthesis with medicinal chemistry. Thiazolidine motifs, characterized by their heterocyclic five-membered structure containing sulfur and nitrogen, are pivotal in the synthesis of diverse natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, due to the presence of sulfur which enhances their biological activity. The synthesis of these compounds has been advanced through various methods like multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. This has improved their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are significant for their therapeutic and pharmaceutical applications and are instrumental in the design of probe drugs and next-generation drug candidates, highlighting their importance in developing multifunctional drugs with enhanced activity (Nusrat Sahiba et al., 2020).
Chemical and Biological Properties of Analogues
The exploration of thiazolidine derivatives extends to their analogues, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes. These compounds are known for their fascinating chemical and biological properties, which include a broad spectrum of activities such as spectroscopic properties, structural uniqueness, magnetic characteristics, and biological and electrochemical activities. The variability in the chemistry of these compounds and their complexes has opened up new research avenues, potentially leading to novel applications in various biological targets (M. Boča et al., 2011).
QSAR Studies and Anticancer Activities
The biological activity of 4-thiazolidinones, including their anticancer potential, has been extensively studied through quantitative structure-activity relationship (QSAR) analyses. These studies provide insights into the technical and interpretive aspects of QSAR models, specifically focusing on anticancer activities of 4-thiazolidinone derivatives. Such research has elucidated the relationships between the structural features of thiazolidinones and their efficacy in inhibiting tumor cell growth. The interpretation of these models has guided the design of new potent anticancer agents, highlighting the significance of certain structural elements in interacting with biological targets (O. Devinyak et al., 2013).
Safety and Hazards
The safety information for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHINLDQYIQLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)
![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)
![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)
![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)




![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)
